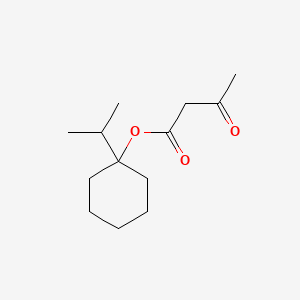

(1-Propan-2-ylcyclohexyl) 3-oxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-Propan-2-ylcyclohexyl) 3-oxobutanoate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of acetoacetic acid 1-isopropylcyclohexyl ester typically involves the esterification of acetoacetic acid with 1-isopropylcyclohexanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Acetoacetic acid+1-isopropylcyclohexanolH2SO4Acetoacetic acid 1-isopropylcyclohexyl ester+H2O

Industrial Production Methods

In an industrial setting, the production of acetoacetic acid 1-isopropylcyclohexyl ester may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically conducted at elevated temperatures to accelerate the esterification process. The product is then purified through distillation or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

(1-Propan-2-ylcyclohexyl) 3-oxobutanoate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to acetoacetic acid and 1-isopropylcyclohexanol in the presence of a strong acid or base.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Hydrolysis: Acetoacetic acid and 1-isopropylcyclohexanol.

Reduction: 1-isopropylcyclohexanol.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential use in drug development. Its structural characteristics allow it to interact with biological targets, making it a candidate for:

- Anticancer Agents : Research has shown that derivatives of similar compounds can exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells. Studies involving caspase-3 substrates indicate that modifications in compounds can enhance their selectivity and effectiveness against specific cancer types .

- Anti-inflammatory Agents : The structural motifs present in (1-Propan-2-ylcyclohexyl) 3-oxobutanoate suggest potential anti-inflammatory activity, which is crucial for developing treatments for chronic inflammatory diseases.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for:

- Synthesis of Chiral Compounds : The compound can be utilized in asymmetric synthesis, where it acts as a precursor to chiral building blocks used in pharmaceuticals .

- Reagent in Organic Reactions : It can participate in reactions such as Michael additions or aldol condensations, leading to the formation of larger and more complex organic structures.

Industrial Applications

While primarily researched within academic settings, the potential industrial applications of this compound include:

Flavoring and Fragrance Industry

Due to its cyclohexyl component and potential minty aroma, this compound may find applications as a flavoring agent or fragrance component. Its pleasant scent profile can enhance consumer products ranging from food items to personal care products.

Polymer Chemistry

The compound could be explored for use in polymer synthesis, particularly in creating copolymers with specific properties tailored for applications in coatings, adhesives, and sealants.

Case Study 1: Anticancer Activity

A study examined the effects of structurally similar compounds on ovarian cancer cell lines (OVCAR-5 and OVCAR-8). The results indicated that modifications to the chemical structure significantly influenced the activation of apoptotic pathways through caspase activity . This suggests that this compound could be further explored for similar effects.

Case Study 2: Synthesis of Chiral Molecules

Research conducted at the University of Southampton demonstrated the successful use of related compounds in synthesizing chiral diols via oxidative cyclization methods. The findings revealed high yields and selectivity when using specific chiral auxiliaries . This methodology could be adapted for utilizing this compound as a starting material.

Mécanisme D'action

The mechanism of action of acetoacetic acid 1-isopropylcyclohexyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may act as a precursor to acetoacetic acid, which is a key intermediate in the metabolism of fatty acids and ketone bodies. The ester can be hydrolyzed to release acetoacetic acid, which then participates in various metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl acetoacetate: A commonly used β-keto ester with similar reactivity and applications in organic synthesis.

Methyl acetoacetate: Another β-keto ester with similar properties but different physical characteristics.

Acetoacetic acid ethyl ester: Similar in structure but with an ethyl group instead of the 1-isopropylcyclohexyl group.

Uniqueness

(1-Propan-2-ylcyclohexyl) 3-oxobutanoate is unique due to the presence of the 1-isopropylcyclohexyl group, which imparts distinct physical and chemical properties

Propriétés

Numéro CAS |

15780-57-1 |

|---|---|

Formule moléculaire |

C13H22O3 |

Poids moléculaire |

226.316 |

Nom IUPAC |

(1-propan-2-ylcyclohexyl) 3-oxobutanoate |

InChI |

InChI=1S/C13H22O3/c1-10(2)13(7-5-4-6-8-13)16-12(15)9-11(3)14/h10H,4-9H2,1-3H3 |

Clé InChI |

PPYGBYNQVWYCML-UHFFFAOYSA-N |

SMILES |

CC(C)C1(CCCCC1)OC(=O)CC(=O)C |

Synonymes |

Acetoacetic acid 1-isopropylcyclohexyl ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.